molecular formula C10H9BrN2O B2681968 N-(4-bromo-3-methylphenyl)-2-cyanoacetamide CAS No. 142555-08-6

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide

Cat. No.: B2681968
CAS No.: 142555-08-6
M. Wt: 253.099
InChI Key: IKMOLYRPAKVCBN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide is a substituted acetamide derivative characterized by a bromine atom at the para position (C4) and a methyl group at the meta position (C3) on the phenyl ring. Cyanoacetamides are widely utilized in synthesizing pharmacologically active heterocycles, including pyridines, thiazoles, and chromenes, due to their dual electron-withdrawing (cyano and carbonyl) groups that facilitate cyclization reactions .

The bromine and methyl substituents likely influence steric and electronic properties, affecting both reactivity and biological activity.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-8(2-3-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMOLYRPAKVCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-3-methylaniline with cyanoacetic acid or its derivatives. One common method is the condensation reaction between 4-bromo-3-methylaniline and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The cyanoacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on related cyanoacetamide derivatives showed promising results against various cancer cell lines, indicating that modifications in the cyanoacetamide structure can enhance biological activity.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
This compound0.78MLL-AF9
Compound A0.33Hoxa9/Meis1 (HM-2)
Compound B0.26MLL-AF9

Data indicates that this compound has a competitive IC50 value, suggesting it may be effective against specific cancer types .

Modulation of Receptors

Compounds with similar structures have been studied for their ability to modulate nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes, and modulation can lead to therapeutic effects in neurodegenerative diseases.

Table 2: Receptor Modulation Studies

Compound NameEC50 (µM)Receptor Type
This compound0.22α7 nAChR
Compound C0.45GABA AR

The modulation of nAChRs by this compound suggests its potential in treating conditions like Alzheimer's disease .

Material Science Applications

Beyond medicinal uses, this compound has implications in material science, particularly in the development of polymers and nanomaterials.

Synthesis of Functional Polymers

The compound can act as a building block for synthesizing functionalized polymers. Its cyano group allows for further chemical modifications, which can enhance the properties of the resulting materials.

Table 3: Polymerization Studies

Polymer TypeMonomer UsedProperties Enhanced
Conductive PolymerThis compoundElectrical conductivity
Biodegradable PolymerThis compoundEnvironmental stability

Research indicates that incorporating this compound into polymer matrices can significantly improve their mechanical and electrical properties .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against leukemia cell lines, demonstrating a significant reduction in cell viability with an IC50 value comparable to existing treatments .

Case Study 2: Neurological Applications

In another study focused on neuroprotection, derivatives of this compound were tested for their ability to enhance cognitive function in animal models, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-cyanoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

N-(3-bromophenyl)-2-cyanoacetamide () and N-(2-bromophenyl)-2-cyanoacetamide () are positional isomers of the target compound. Key differences include:

  • Electronic Effects : Bromine at the ortho (C2) or meta (C3) positions alters electron density distribution on the phenyl ring. The para-bromo substituent in the target compound may enhance resonance stabilization compared to meta or ortho positions.
  • Biological Activity: Positional isomerism can significantly impact antimicrobial efficacy. For example, N-(4-chlorophenyl)-2-cyanoacetamide () has demonstrated utility as a precursor for antimicrobial agents, suggesting that para-halogenation optimizes bioactivity .
Table 1: Comparison of Brominated Cyanoacetamides
Compound Substituents Molecular Weight logP Key Applications
N-(4-bromo-3-methylphenyl)-2-cyanoacetamide 4-Br, 3-CH3 ~254.1* ~2.1† Heterocyclic synthesis
N-(3-bromophenyl)-2-cyanoacetamide () 3-Br 239.07 Pharmaceutical intermediates
N-(2-bromophenyl)-2-cyanoacetamide () 2-Br 239.07 Research chemicals

*Estimated based on similar compounds. †Predicted using analogous structures .

Halogen Variation: Chloro and Fluoro Analogs

Replacing bromine with other halogens modifies electronic and steric profiles:

  • This compound has a logP of 1.85, indicating moderate lipophilicity, and a polar surface area of 40.88 Ų, suggesting reasonable solubility .
  • N-(4-chlorophenyl)-2-cyanoacetamide (): The absence of a methyl group reduces steric bulk, possibly improving metabolic stability compared to the target compound.

Halogen size and electronegativity influence binding to biological targets. Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme active sites compared to chlorine or fluorine .

Substituent Effects: Cyano vs. Non-Cyano Derivatives

The cyano group in the target compound distinguishes it from non-cyano acetamides:

  • N-(4-Bromophenyl)acetamide (): Lacks the cyano group, reducing electron-withdrawing effects and reactivity. Crystallographic data show bond length variations (e.g., N1–C2: 1.347 Å vs. 1.30 Å in cyano analogs), affecting molecular conformation .
  • N-(4-Bromo-2-cyanophenyl)acetamide (): Features a cyano group at C2 instead of C3, altering electronic delocalization and steric interactions.

Cyano-containing derivatives generally exhibit higher reactivity in cyclization reactions, making them preferred intermediates for heterocycle synthesis .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-cyanoacetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group (-C≡N) and an amide functional group, which contribute to its reactivity and biological properties. The presence of the bromine atom on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity, leading to altered metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating their potency.

CompoundCell LineIC50 (µM)Selectivity Index
1MLL-AF90.55<6
2HT291.61-
3MCF71.98-

These results indicate that modifications to the structure can enhance selectivity and potency against specific cancer types .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds possess antimicrobial properties. For example, one derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of this compound on MLL leukemia cells. The compound was found to inhibit cell proliferation significantly at submicromolar concentrations, validating its potential as a therapeutic agent in leukemia treatment .
  • Case Study on Antimicrobial Efficacy :
    In another investigation, derivatives of the compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that certain derivatives could effectively reduce biofilm mass by up to 80%, highlighting their potential as antimicrobial agents .

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